Propofol dimer impurity

Catalog No.
S12743419
CAS No.
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propofol dimer impurity

Product Name

Propofol dimer impurity

IUPAC Name

2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3

InChI Key

BJMZWGFLSUKBJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2

Propofol dimer impurity is a chemical byproduct that arises during the synthesis of propofol, a widely used intravenous anesthetic agent. This impurity is significant in pharmaceutical contexts, particularly concerning drug purity and safety standards. The molecular formula for propofol dimer impurity is C24H32O4C_{24}H_{32}O_{4}, with a molecular weight of 384.5 g/mol. Its IUPAC name is 2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione .

Typical of organic compounds. These reactions include:

  • Oxidation: This can involve the addition of oxygen or the removal of hydrogen to form more oxidized species.
  • Reduction: The compound can undergo reduction using agents such as sodium borohydride.
  • Substitution: The dimer can react with electrophiles or nucleophiles to form substituted derivatives.

These reactions are important for understanding the stability and degradation pathways of propofol and its impurities .

The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol using propylene gas in the presence of Lewis acid catalysts. During this process, side reactions can lead to the formation of propofol dimer impurity. Understanding these synthesis routes is crucial for minimizing impurities in pharmaceutical preparations .

Propofol dimer impurity primarily serves as a subject of study in pharmaceutical research to assess the purity and stability of propofol formulations. It helps researchers understand degradation pathways and potential safety concerns associated with propofol use in clinical settings. Additionally, it may be used in analytical chemistry for method development in quality control processes .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities or functional properties with propofol dimer impurity. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
PropofolC12H18OC_{12}H_{18}O178.27 g/molPrimary anesthetic agent; short-acting
DipropofolC24H34O2C_{24}H_{34}O_{2}366.5 g/molA derivative of propofol with enhanced properties
2,6-DiisopropylphenolC12H16OC_{12}H_{16}O176.25 g/molStructural precursor to propofol
Propofol Impurity EC12H18O2C_{12}H_{18}O_{2}194.27 g/molRelated impurity studied for safety

Uniqueness: Propofol dimer impurity is unique due to its specific structural characteristics and its role as a byproduct during the synthesis of propofol. Its potential biological activity and implications for drug safety make it a significant compound for further investigation within pharmaceutical sciences .

XLogP3

5

Hydrogen Bond Acceptor Count

4

Exact Mass

384.23005950 g/mol

Monoisotopic Mass

384.23005950 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-09

Explore Compound Types